An In-depth Technical Guide to Tris(hexafluoroisopropyl) borate: Structure, Properties, and Applications
An In-depth Technical Guide to Tris(hexafluoroisopropyl) borate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemistry, the strategic use of sterically demanding and electronically unique functional groups is paramount to accessing novel reactivity and materials. Tris(hexafluoroisopropyl) borate, a molecule at the intersection of organoboron and fluorine chemistry, presents a compelling case study in this regard. Its structure, dominated by the bulky and highly electronegative hexafluoroisopropyl groups, imparts a unique set of properties that are of significant interest to a broad range of scientific disciplines. This guide aims to provide a comprehensive technical overview of tris(hexafluoroisopropyl) borate, from its fundamental molecular structure and properties to its synthesis and emerging applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. By synthesizing available data with insights into the causality behind its chemical behavior, this document serves as a valuable resource for those looking to understand and harness the potential of this intriguing borate ester.
Molecular Structure and Bonding
Tris(hexafluoroisopropyl) borate, with the chemical formula B[OCH(CF₃)₂]₃, is a borate ester characterized by a central boron atom bonded to three hexafluoroisopropoxy groups.[1][2] This seemingly simple arrangement gives rise to a complex interplay of steric and electronic effects that define its chemical personality.
Steric Architecture
The most striking feature of the tris(hexafluoroisopropyl) borate molecule is its significant steric bulk. Each hexafluoroisopropyl group, with its two trifluoromethyl substituents, creates a congested environment around the central boron atom. This steric shielding has profound implications for the molecule's reactivity, influencing its ability to interact with other chemical species.
Diagram of the Chemical Structure of Tris(hexafluoroisopropyl) borate:
Caption: Ball-and-stick representation of the tris(hexafluoroisopropyl) borate molecule.
Electronic Profile and Lewis Acidity
The electronic nature of tris(hexafluoroisopropyl) borate is dominated by the strong inductive effect of the numerous fluorine atoms. This electron-withdrawing character significantly influences the electron density at the boron center, enhancing its Lewis acidity compared to non-fluorinated analogues.[1][2] The Lewis acidity of borate esters can be quantified using methods such as the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule upon coordination.[3] For fluorinated borate esters, there is a clear trend of increasing Lewis acidity with a higher degree of fluorination.[1][3] This enhanced electrophilicity is a key driver of the compound's reactivity and potential catalytic activity.
Physicochemical Properties
The unique structural features of tris(hexafluoroisopropyl) borate translate into a distinct set of physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 6919-80-8 | [2][4] |
| Molecular Formula | C₉H₃BF₁₈O₃ | [2][5] |
| Molecular Weight | 511.90 g/mol | [2][5] |
| Appearance | White powder to lump or colorless to pale yellow liquid | [2][6] |
| Melting Point | 31 °C | [7][8] |
| Boiling Point | 117-118 °C | [8] |
| Solubility | Soluble in organic solvents | [2] |
The compound's high fluorine content imparts significant hydrophobicity, making it soluble in many organic solvents while having limited solubility in water.[2] It is also noted for its thermal stability and relatively low volatility.[2]
Synthesis of Tris(hexafluoroisopropyl) borate
The synthesis of tris(hexafluoroisopropyl) borate generally follows the standard procedure for the formation of borate esters: the reaction of boric acid with the corresponding alcohol, in this case, hexafluoroisopropanol.[9] This is an equilibrium process, and to drive the reaction to completion, the water produced must be removed.
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of tris(hexafluoroisopropyl) borate.
Experimental Protocol (Exemplary)
While the original detailed experimental protocols from the mid-20th century are not readily accessible in modern databases, a general procedure can be outlined based on standard organic synthesis techniques for borate ester formation.
Materials:
-
Boric Acid (B(OH)₃)
-
Hexafluoroisopropanol ((CF₃)₂CHOH)
-
A suitable solvent that forms an azeotrope with water (e.g., toluene)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add boric acid and a stoichiometric excess of hexafluoroisopropanol.
-
Add a sufficient amount of toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure tris(hexafluoroisopropyl) borate.
Note: This is a generalized procedure. For specific details on reaction times, temperatures, and purification, it is recommended to consult the primary literature, such as the works of Meller & Wojnowska (1969) and Koetzsch (1966), if accessible.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of tris(hexafluoroisopropyl) borate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. For a three-coordinate borate ester like tris(hexafluoroisopropyl) borate, a single, relatively broad resonance is expected. The chemical shift will be influenced by the electron-withdrawing nature of the hexafluoroisopropoxy groups, likely appearing at a higher field (more shielded) compared to trialkylboranes but at a lower field (less shielded) than tetracoordinate borates.[10]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl groups. Due to the chiral center at the methine carbon, the two CF₃ groups within each hexafluoroisopropyl moiety are diastereotopic, which could lead to a more complex splitting pattern. Coupling to the adjacent proton and potentially long-range coupling to the boron nucleus could also be observed.[9]
-
¹H NMR: A septet is expected for the single proton on the hexafluoroisopropyl group, resulting from coupling to the six neighboring fluorine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the methine carbon and the trifluoromethyl carbons. The carbon signals will exhibit coupling to the attached fluorine atoms.
-
-
Infrared (IR) and Raman Spectroscopy:
-
The IR spectrum of borate esters is characterized by a strong absorption band corresponding to the asymmetric B-O stretching vibration, typically found in the region of 1300-1400 cm⁻¹.[11][12] For tris(hexafluoroisopropyl) borate, this band is expected to be a prominent feature. Other characteristic bands will arise from the C-F and C-H vibrations of the hexafluoroisopropyl groups. Raman spectroscopy can provide complementary information, particularly regarding the symmetric B-O stretching vibrations.[9][11][12]
-
Applications and Relevance to Drug Development
While direct applications of tris(hexafluoroisopropyl) borate in drug formulations are not widely documented, its unique properties make it a compound of interest in areas that are highly relevant to the pharmaceutical industry.
Lewis Acid Catalysis in Organic Synthesis
The enhanced Lewis acidity of tris(hexafluoroisopropyl) borate, a consequence of its fluorinated structure, suggests its potential as a catalyst in various organic transformations.[1][2] Lewis acids are crucial in many reactions used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8] For example, related fluorinated boranes have been shown to be effective catalysts for reactions such as hydrosilylation and the synthesis of boronic acid esters from aromatic amines, which are important precursors for many pharmaceuticals.[10][13] The steric bulk of tris(hexafluoroisopropyl) borate could also lead to unique selectivity in catalyzed reactions.
Potential Catalytic Cycle:
Caption: A generalized catalytic cycle involving a Lewis acid like tris(hexafluoroisopropyl) borate.
Precursor to Weakly Coordinating Anions
Perfluoroalkyl borates are known to be precursors to some of the most weakly coordinating anions (WCAs).[9] WCAs are crucial in stabilizing highly reactive cationic species, which are often intermediates in important chemical transformations. The development of new WCAs is an active area of research with implications for catalysis and materials science, fields that indirectly support drug discovery and development.
Safety and Handling
Tris(hexafluoroisopropyl) borate should be handled with appropriate safety precautions in a laboratory setting. It is described as an irritant.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect it from moisture, as borate esters are susceptible to hydrolysis.
-
Hazards: May cause skin, eye, and respiratory irritation.
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion and Future Outlook
Tris(hexafluoroisopropyl) borate is a fascinating molecule whose full potential is still being explored. Its unique combination of steric bulk and strong Lewis acidity makes it a promising candidate for applications in catalysis and materials science. For drug development professionals, the primary interest in this compound lies in its potential as a catalyst for the synthesis of complex organic molecules and pharmaceutical intermediates. Further research is needed to fully characterize its catalytic activity and to explore its utility in a broader range of chemical transformations. As the demand for more efficient and selective synthetic methods in the pharmaceutical industry continues to grow, the exploration of novel catalysts like tris(hexafluoroisopropyl) borate will undoubtedly play a crucial role in advancing the field.
References
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Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]
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Beck, S., et al. (2023). Hexafluoroisopropylboranes and -Borates. Molecules, 28(23), 7904. [Link]
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Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Retrieved February 24, 2026, from [Link]
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Chemsrc. (2025). Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate. Retrieved February 24, 2026, from [Link]
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CP Lab Safety. (n.d.). Tris(hexafluoroisopropyl) Borate, 5 grams. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). Triisopropyl borate. Retrieved February 24, 2026, from [Link]
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University of Ottawa NMR Facility Blog. (2017). Boron Isotope Effects in Fluorine NMR Spectra. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Chemical Shifts of the Components of the 19F NMR Spectra of the Complex Compounds Relative to F 2 (gaseous), ppm. Retrieved February 24, 2026, from [Link]
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SpectraBase. (n.d.). B(C6F5)3 - Optional[19F NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]
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Chemdad. (n.d.). BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER. Retrieved February 24, 2026, from [Link]
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Pharmaceutical Technology. (2026). Catalyzing the Synthesis. Retrieved February 24, 2026, from [Link]
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Organic Syntheses. (n.d.). SPIROBORATE ESTER DERIVED FROM (S)-VALINE AND ETHYLENE GLYCOL, CATALYST FOR ASYMMETRIC BORANE REDUCTION OF O-BENZYL OXIME ETHERS. Retrieved February 24, 2026, from [Link]
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PubMed. (2009). Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect. Retrieved February 24, 2026, from [Link]
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Preprints.org. (2024). Raman Spectroscopy and Electrical Transport in 30Li2O• (67-X) B2O3•(x) SiO2•3Al2O3 Glasses. Retrieved February 24, 2026, from [Link]
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Scientific Research Publishing. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Raman spectra for pure B2O3. Retrieved February 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Stimulated Raman scattering imaging of atomically thin layers and a strained nanotent of hexagonal boron nitride. Retrieved February 24, 2026, from [Link]
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